

# Comprehensive Synthesis Protocol and Application Note for DBPR108 (Prusogliptin)

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## Compound of Interest

Compound Name: *Dbpr-108; dbpr 108*

Cat. No.: *B13384279*

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

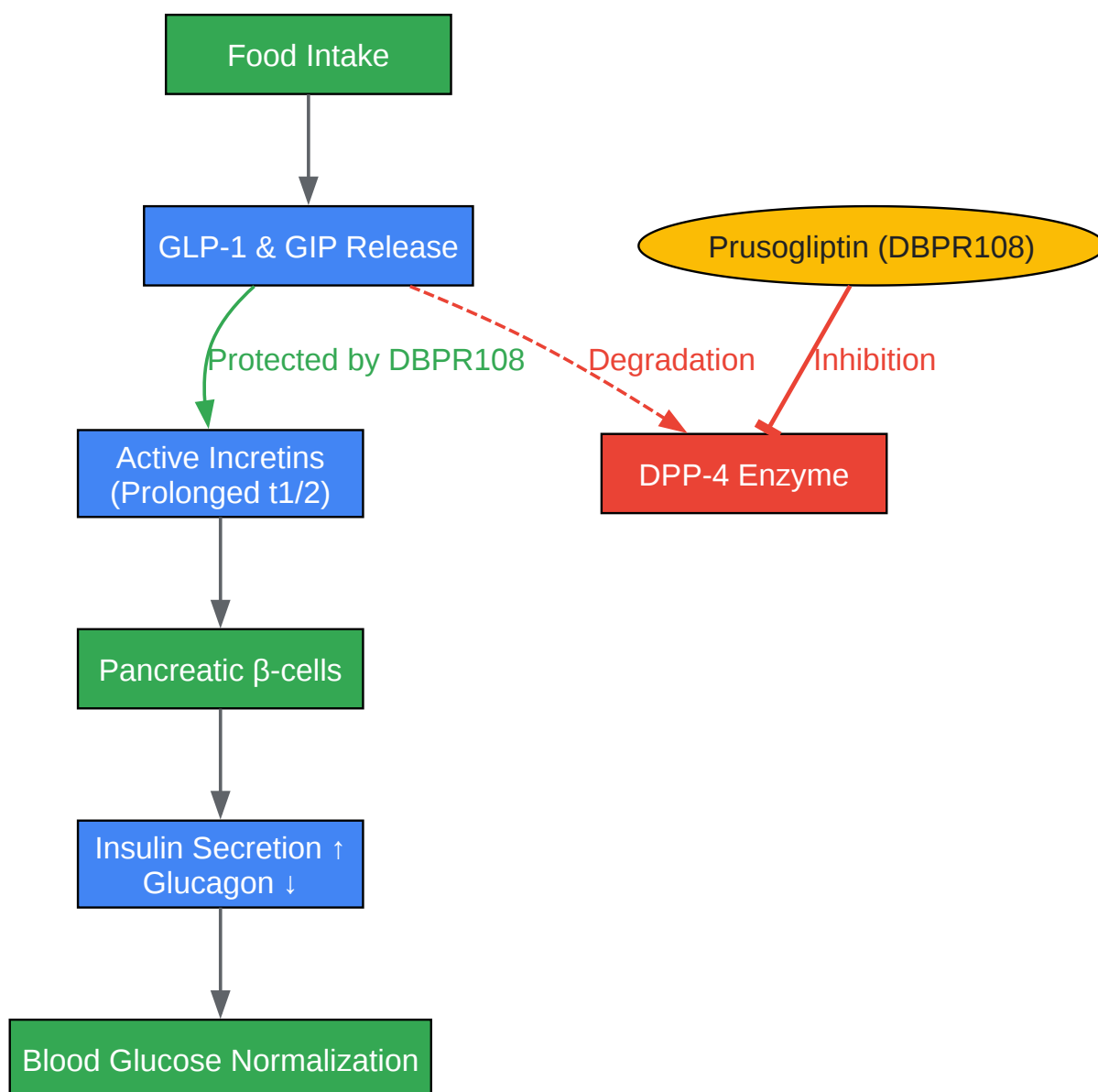
Content Type: Advanced Application Note & Synthetic Methodology

## Introduction & Pharmacological Context

Prusogliptin, developed under the code name DBPR108, is a highly selective, orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4) approved for the management of type 2 diabetes mellitus (T2DM) [1]. By competitively binding to the DPP-4 enzyme, Prusogliptin prevents the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism prolongs the circulating half-life of incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release [2].

From a structural perspective, Prusogliptin is built on a pyrrolidine-based scaffold. It features a chiral (2S,4S)-4-fluoropyrrolidine ring with a 2-carbonitrile "warhead" that forms a reversible covalent imidate adduct with the catalytic serine (Ser630) of the DPP-4 enzyme. This core is connected via an N-acyl glycyllinker to a sterically hindered tertiary amine side chain (2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl). This specific structural arrangement provides

exceptional selectivity over related peptidases (DPP-8 and DPP-9), minimizing off-target toxicity [3].



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Figure 1: Mechanism of action of Prusogliptin via DPP-4 inhibition and incretin enhancement.

## Retrosynthetic Analysis & Mechanistic Rationale

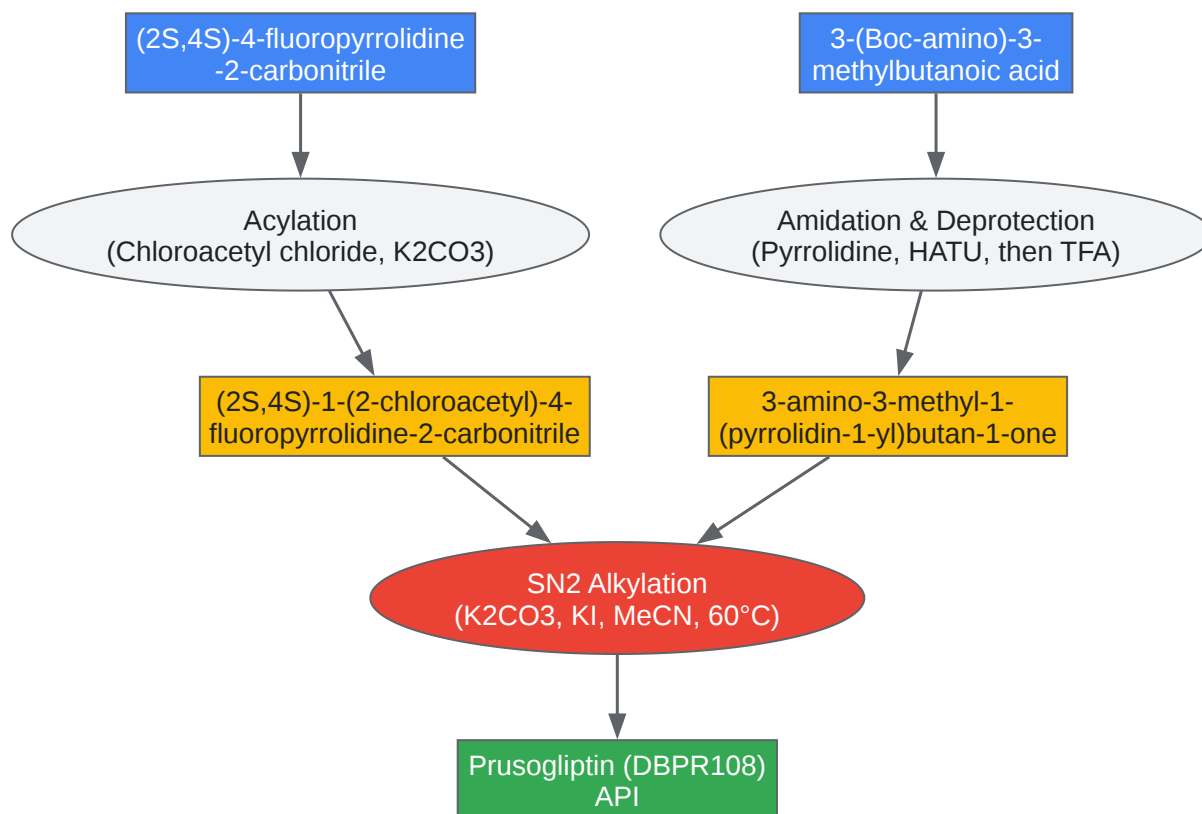
As a Senior Application Scientist, I approach the synthesis of DBPR108 through a highly convergent route designed to maximize yield and preserve the stereochemical integrity of the chiral centers. The molecule can be disconnected into two primary synthons:

- The Electrophilic Core: (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile.
- The Nucleophilic Side Chain: 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one.

Causality in Experimental Design: The final coupling step involves an

displacement of the primary alkyl chloride by a sterically hindered primary amine (attached to a tert-butyl-like

-dimethyl carbon). Standard conditions often lead to sluggish reaction rates and degradation of the sensitive nitrile warhead. To circumvent this, our protocol employs a Finkelstein-assisted alkylation using catalytic Potassium Iodide (KI). The in situ generation of the highly reactive iodoacetyl intermediate dramatically lowers the activation energy barrier, ensuring rapid and clean conversion [3].



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Figure 2: Convergent synthetic workflow for the preparation of Prusogliptin (DBPR108).

## Step-by-Step Experimental Protocols

### Protocol A: Synthesis of (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile (Intermediate 1)

Objective: Acylate the fluoropyrrolidine core while preventing hydrolysis of the acyl chloride.

- Preparation: Suspend (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride (1.0 eq, 10.0 g) in dichloromethane (DCM, 100 mL).
- Base Addition: Add a solution of

(2.5 eq, 23.0 g) dissolved in deionized water (50 mL). Rationale: The biphasic Schotten-Baumann condition neutralizes the HCl salt and traps the generated HCl without hydrolyzing the incoming electrophile.

- Acylation: Cool the vigorously stirring biphasic mixture to 0°C. Add chloroacetyl chloride (1.1 eq, 5.8 mL) dropwise over 30 minutes.
- Reaction & Validation: Stir at 0°C for 2 hours. Self-Validation Check: Perform TLC (Hexane:EtOAc 1:1). The ninhydrin-positive starting material spot ( ) should disappear, replaced by a UV/Iodine-active spot ( ).
- Workup: Separate the organic layer. Wash with saturated brine (50 mL), dry over anhydrous , and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.

## Protocol B: Synthesis of 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (Intermediate 2)

Objective: Construct the sterically hindered amine side chain via peptide coupling and deprotection.

- Amidation: Dissolve 3-(Boc-amino)-3-methylbutanoic acid (1.0 eq, 15.0 g) in DCM (150 mL). Add EDC·HCl (1.2 eq, 15.9 g), HOBt (1.2 eq, 11.2 g), and DIPEA (2.0 eq, 24.0 mL). Stir for 15 minutes to pre-activate the carboxylic acid.
- Coupling: Add pyrrolidine (1.1 eq, 6.3 mL) dropwise. Stir at room temperature for 4 hours.
- Intermediate Workup: Wash the organic phase sequentially with 5% aqueous citric acid (100 mL), saturated (100 mL), and brine (100 mL). Concentrate to yield the Boc-protected amide.
- Deprotection: Redissolve the crude intermediate in DCM (80 mL) and cool to 0°C. Add Trifluoroacetic Acid (TFA, 10 eq, 53 mL) dropwise. Stir at room temperature for 2 hours.

- Neutralization & Validation: Concentrate to remove excess TFA. Neutralize the residue with 2M aqueous NaOH to pH 10, then extract with DCM ( mL). Dry and concentrate. Self-Validation Check: H NMR ( ) must show the complete disappearance of the intense Boc singlet at ppm.

## Protocol C: Final Assembly of DBPR108 (Prusogliptin)

Objective: Finkelstein-assisted

coupling.

- Reaction Setup: In a dry 250 mL round-bottom flask, dissolve Intermediate 1 (1.0 eq, 10.0 g) and Intermediate 2 (1.1 eq, 9.8 g) in anhydrous Acetonitrile (100 mL).
- Catalysis: Add finely powdered (3.0 eq, 21.8 g) and Potassium Iodide (KI, 0.2 eq, 1.7 g). Rationale: KI converts the sluggish alkyl chloride into a highly reactive alkyl iodide in situ, accelerating the coupling with the sterically hindered amine.
- Heating: Heat the suspension to 60°C under a nitrogen atmosphere for 6–8 hours. Self-Validation Check: The reaction mixture will temporarily darken to a light brown hue (indicative of transient iodide species) before turning pale yellow upon completion. LC-MS analysis should confirm the product mass at 325.4 .
- Purification: Filter the warm mixture to remove inorganic salts. Concentrate the filtrate and purify the residue via recrystallization from EtOAc/Hexane to yield DBPR108 as an off-white crystalline solid.

## Quantitative Data Summary

The implementation of Finkelstein catalysis is critical for the efficiency of the final coupling step. Table 1 outlines the reaction optimization parameters, while Table 2 highlights the pharmacological superiority of the synthesized DBPR108.

Table 1: Optimization of the Final

## Coupling Step

Entry	Base / Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Purity (HPLC)
1	(No KI)	MeCN	25	24	45%	88.5%
2	(No KI)	MeCN	60	12	68%	92.0%
3	+ KI (0.2 eq)	MeCN	60	6	89%	>99.0%

Table 2: Comparative Pharmacological Profile (Enzyme Inhibition) [1]

Compound	DPP-4 (nM)	DPP-8 (nM)	DPP-9 (nM)	Selectivity Fold (DPP-8/DPP-4)
DBPR108	15.0	> 50,000	> 50,000	> 3,333x
Sitagliptin (Ref)	18.0	48,000	> 50,000	~ 2,666x

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